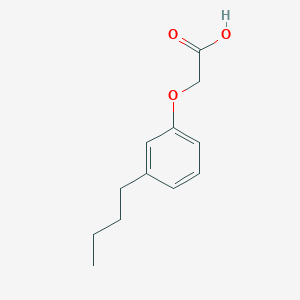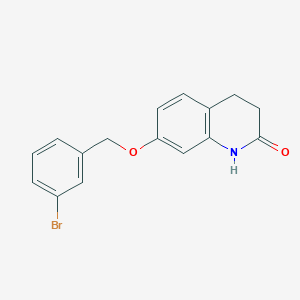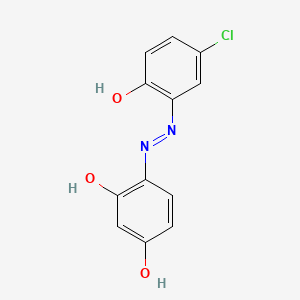
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 1,3-benzenediol. The reaction conditions generally include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.
Diazotization: 5-chloro-2-hydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 1,3-benzenediol in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The hydroxyl and chloro groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized derivatives with different substituents replacing the hydroxyl or chloro groups.
科学的研究の応用
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
作用機序
The mechanism of action of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.
類似化合物との比較
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- can be compared with other azo compounds such as:
1,3-Benzenediol, 4-((2-hydroxyphenyl)azo)-: Similar structure but lacks the chloro substituent, leading to different chemical and biological properties.
1,3-Benzenediol, 4-((4-chloro-2-hydroxyphenyl)azo)-: Similar but with the chloro group in a different position, affecting its reactivity and applications.
特性
CAS番号 |
4867-01-0 |
|---|---|
分子式 |
C12H9ClN2O3 |
分子量 |
264.66 g/mol |
IUPAC名 |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-1-4-11(17)10(5-7)15-14-9-3-2-8(16)6-12(9)18/h1-6,16-18H |
InChIキー |
HXIZKRMUCMXEQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


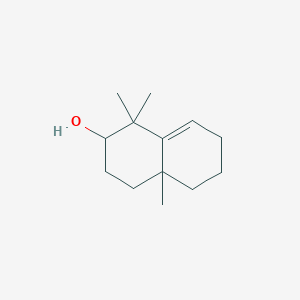
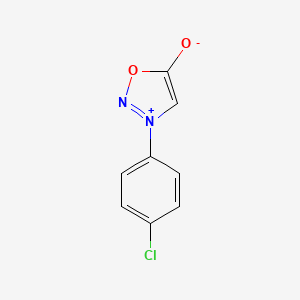


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)

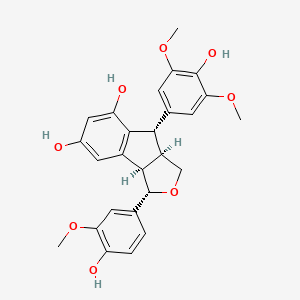
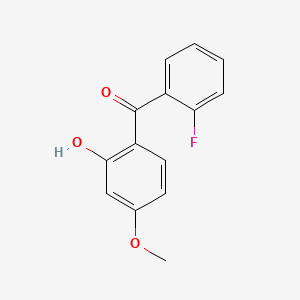
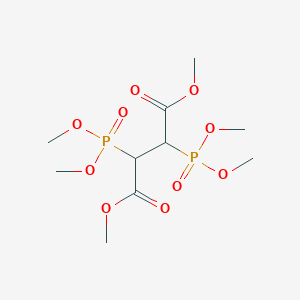

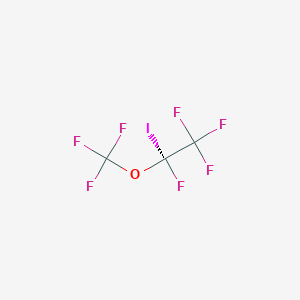
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
